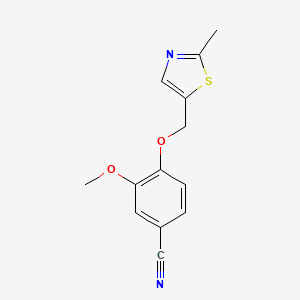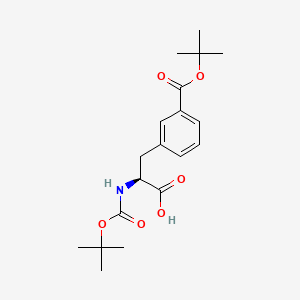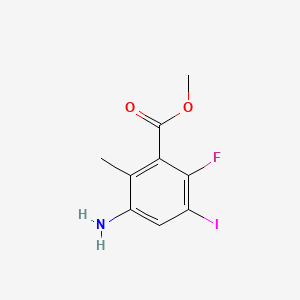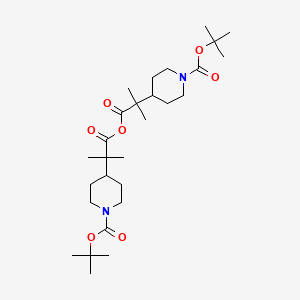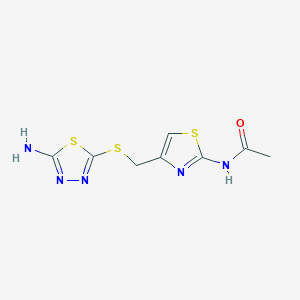
n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification.
Thiazole Formation: The thiazole ring is formed by reacting 2-chloroacetyl chloride with amines under basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and thiazole rings through a thioether linkage using appropriate reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroacetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its enzyme inhibitory activities, particularly against urease, an enzyme involved in the pathogenesis of certain bacterial infections .
Medicine: The compound has shown potential as an anticancer agent due to its ability to disrupt cellular processes related to DNA replication . It is also being investigated for its antimicrobial properties .
Industry: In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by urease-producing bacteria .
相似化合物的比较
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness: n-(4-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)thiazol-2-yl)acetamide is unique due to its dual thiadiazole and thiazole rings, which confer distinct biological activities. Its ability to inhibit urease and potential anticancer properties make it a promising candidate for further research and development .
属性
分子式 |
C8H9N5OS3 |
|---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
N-[4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H9N5OS3/c1-4(14)10-7-11-5(2-15-7)3-16-8-13-12-6(9)17-8/h2H,3H2,1H3,(H2,9,12)(H,10,11,14) |
InChI 键 |
YPVNWYJSDLMYCK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 8-(methoxymethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14896392.png)
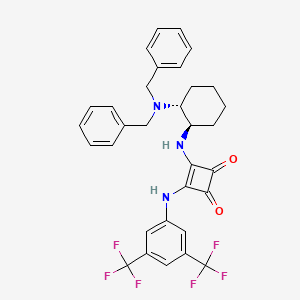




![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)
